molecular formula C22H17BrN2O4 B3961077 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

Katalognummer B3961077
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: PGNNUSADWCWHBM-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide, also known as AB1010, is a small molecule inhibitor of the protein tyrosine kinase Janus kinase 2 (JAK2). JAK2 is a key player in the signaling pathway of cytokine receptors, which are involved in a variety of biological processes, including immune response, hematopoiesis, and inflammation. AB1010 has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Wirkmechanismus

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide exerts its pharmacological effects by inhibiting the activity of JAK2, which is a key player in the signaling pathway of cytokine receptors. By blocking the JAK2-mediated phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5, this compound can modulate various biological processes, including immune response, hematopoiesis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In myeloproliferative neoplasms, this compound can induce apoptosis and inhibit the growth of JAK2-dependent cells. In rheumatoid arthritis, this compound can reduce inflammation and joint damage by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In psoriasis, this compound can suppress the proliferation of keratinocytes and reduce the severity of skin lesions by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-17 and CXCL8.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that can selectively target JAK2, which is a key player in the signaling pathway of cytokine receptors. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, this compound also has some limitations. It can exhibit off-target effects and cytotoxicity at high concentrations, which can complicate the interpretation of experimental results. It can also have variable pharmacokinetics and bioavailability in different animal models and human subjects.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide. One direction is to optimize the synthesis and formulation of this compound to improve its pharmacokinetics and bioavailability in different animal models and human subjects. Another direction is to investigate the potential of this compound as a combination therapy with other drugs, such as chemotherapy or immunotherapy, in various diseases. A third direction is to explore the role of JAK2 and this compound in other biological processes, such as metabolism, neuroprotection, and stem cell differentiation. Overall, this compound has great potential as a research tool and therapeutic agent in various diseases, and further studies are needed to fully realize its clinical applications.

Wissenschaftliche Forschungsanwendungen

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In myeloproliferative neoplasms, this compound has been shown to inhibit the growth of JAK2-dependent cells and induce apoptosis. In rheumatoid arthritis, this compound has been demonstrated to reduce inflammation and joint damage in animal models. In psoriasis, this compound has been found to suppress the proliferation of keratinocytes and reduce the severity of skin lesions.

Eigenschaften

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-14(26)15-6-10-18(11-7-15)24-22(28)20(13-19-3-2-12-29-19)25-21(27)16-4-8-17(23)9-5-16/h2-13H,1H3,(H,24,28)(H,25,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNUSADWCWHBM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 2
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 3
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 4
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 5
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.